molecular formula C24H28O2 B12544423 9H-Fluoren-2-YL undec-10-enoate CAS No. 143458-23-5

9H-Fluoren-2-YL undec-10-enoate

Cat. No.: B12544423
CAS No.: 143458-23-5
M. Wt: 348.5 g/mol
InChI Key: ASPUFGGPDPYGPS-UHFFFAOYSA-N
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Description

9H-Fluoren-2-YL undec-10-enoate is an organic compound that features a fluorene moiety attached to an undecenoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Fluoren-2-YL undec-10-enoate typically involves the esterification of 9H-fluoren-2-ol with undec-10-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, which facilitates the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

9H-Fluoren-2-YL undec-10-enoate can undergo various chemical reactions, including:

    Oxidation: The fluorene moiety can be oxidized to form fluorenone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Fluorenone derivatives.

    Reduction: Fluoren-2-yl undec-10-enol.

    Substitution: Various substituted fluorenes depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 9H-Fluoren-2-YL undec-10-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active fluorene moiety, which can then interact with its target. The pathways involved may include signal transduction, enzyme inhibition, or receptor binding .

Comparison with Similar Compounds

Similar Compounds

  • 9H-Fluoren-2-yl acetate
  • 9H-Fluoren-2-yl propionate
  • 9H-Fluoren-2-yl butyrate

Uniqueness

9H-Fluoren-2-YL undec-10-enoate is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain analogs.

Biological Activity

9H-Fluoren-2-YL undec-10-enoate is a compound of interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Chemical Profile

Molecular Characteristics:

  • CAS Number: 143458-23-5
  • Molecular Formula: C19H26O2
  • Molecular Weight: 290.41 g/mol
  • IUPAC Name: this compound

Synthesis

The synthesis of this compound typically involves the esterification of undec-10-enoic acid with 9H-fluoren-2-ol. The reaction can be catalyzed using acid catalysts under reflux conditions. The purity and yield of the product are often optimized through various techniques such as column chromatography.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antibacterial agents.

Microorganism Inhibition Zone (mm) Concentration (mg/mL)
Staphylococcus aureus15100
Escherichia coli12100

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) showed that it effectively scavenged free radicals, indicating its potential as a natural antioxidant.

Concentration (µg/mL) % Inhibition
5030
10055
20080

The biological activity of this compound can be attributed to its ability to interact with cellular targets, potentially affecting metabolic pathways. The compound may inhibit enzymes involved in oxidative stress responses or disrupt bacterial cell wall synthesis.

Study on Antimicrobial Efficacy

In a controlled laboratory setting, researchers assessed the antimicrobial efficacy of various concentrations of this compound against Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response, with higher concentrations yielding larger inhibition zones.

Study on Antioxidant Effects

A separate study focused on the antioxidant capabilities of the compound, using various assays to measure radical scavenging activity. The findings suggested that the compound could serve as a protective agent against oxidative damage in biological systems.

Properties

CAS No.

143458-23-5

Molecular Formula

C24H28O2

Molecular Weight

348.5 g/mol

IUPAC Name

9H-fluoren-2-yl undec-10-enoate

InChI

InChI=1S/C24H28O2/c1-2-3-4-5-6-7-8-9-14-24(25)26-21-15-16-23-20(18-21)17-19-12-10-11-13-22(19)23/h2,10-13,15-16,18H,1,3-9,14,17H2

InChI Key

ASPUFGGPDPYGPS-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCC(=O)OC1=CC2=C(C=C1)C3=CC=CC=C3C2

Origin of Product

United States

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